2-O-alpha-D-glucopyranosyl-D-galactopyranose
Description
2-O-α-D-Glucopyranosyl-D-Galactopyranose is a disaccharide consisting of D-galactopyranose linked via an α-(1→2) glycosidic bond to D-glucopyranose. This structural motif is rare in natural glycans but significant in synthetic carbohydrate chemistry, particularly for studying glycosylation patterns and enzyme specificity. Its synthetic analogs are pivotal in probing glycosyltransferase activity and glycan-protein interactions .
Structure
3D Structure
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6+,7+,8+,9-,10-,11?,12-/m1/s1 |
InChI Key |
HIWPGCMGAMJNRG-XIEPDHIPSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Workflow
-
Donor Preparation : Peracetylated glucopyranose is converted to the corresponding thioglycoside via treatment with thiophenol and BF3·OEt2, achieving 82% yield.
-
Glycosylation : The thioglycoside donor reacts with 2-O-unprotected galactose acceptors under NIS/TfOH activation at 0°C. This step proceeds with 77% yield and near-complete α-selectivity.
-
Deprotection : Sequential deacetylation (NaOMe/MeOH) and debenzylation (H2/Pd-C) yield the target disaccharide in >90% purity.
Advantages Over Traditional Methods
-
Stability : Thioglycosides resist hydrolysis under acidic conditions, enabling prolonged storage.
-
Modularity : The method accommodates diverse protecting group schemes, including silyl ethers and benzylidene acetals.
-
Scalability : Multigram syntheses have been demonstrated without significant yield erosion.
Koenigs-Knorr Glycosylation with Silver Promoters
The classical Koenigs-Knorr approach, employing glycosyl halides and silver-based promoters, remains relevant for large-scale synthesis. Source details the use of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as a donor, activated by silver carbonate (Ag2CO3) in acetone.
Optimization of Reaction Parameters
Yield and Practical Considerations
The method achieves 85–90% yields for the glycosylation step, though subsequent deprotection (NaOMe/MeOH) reduces overall yield to 68%. A notable limitation is the sensitivity of silver promoters to moisture, necessitating rigorous anhydrous conditions.
Trichloroacetimidate Donors for Stereoselective Coupling
Recent advances employ glucopyranosyl trichloroacetimidates as donors, activated by trimethylsilyl triflate (TMSOTf). This method, highlighted in Source, offers exceptional control over anomeric configuration.
Key Steps
Comparative Analysis
| Parameter | Trichloroacetimidate | Thioglycoside |
|---|---|---|
| Yield | 74% | 77% |
| α:β Ratio | 98:2 | 95:5 |
| Stability of Donor | Moderate | High |
| Deprotection Complexity | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-O-alpha-D-glucopyranosyl-D-galactopyranose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis can occur under acidic or enzymatic conditions, breaking the glycosidic bond and yielding the constituent monosaccharides .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.
Oxidation: Oxidizing agents such as periodate can cleave the glycosidic bond.
Glycosylation: Glycosyltransferases in the presence of donor substrates like UDP-glucose.
Major Products Formed
The major products formed from these reactions include D-glucose and D-galactose, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
2-O-alpha-D-glucopyranosyl-D-galactopyranose consists of an alpha-D-glucopyranose linked to a D-galactopyranose through a glycosidic bond. Its molecular formula is with a molecular weight of approximately 342.30 g/mol. The structure can be represented as follows:
- Molecular Structure :
- Glucose Component : Alpha-D-Glucopyranose
- Galactose Component : D-Galactopyranose
- Glycosidic Linkage : (1→2)
Prebiotic Potential
One of the most significant applications of this compound is its role as a prebiotic. Prebiotics are compounds that induce the growth or activity of beneficial microorganisms such as bacteria and fungi. Studies have shown that this disaccharide can stimulate the growth of beneficial gut bacteria, which may improve gut health and enhance immune function.
- Case Study : A study published in Carbohydrate Research demonstrated that oligosaccharides derived from galacto-oligosaccharides, including this compound, significantly increased bifidobacteria populations in human gut microbiota models .
Food Industry Applications
In the food industry, this compound is utilized for its functional properties in dairy products and infant formulas. It mimics the oligosaccharides found naturally in human breast milk, providing similar health benefits.
-
Food Uses :
- Infant formulae
- Dairy products
- Functional foods
- Regulatory Approval : The compound has been recognized as Generally Recognized As Safe (GRAS) by various food safety authorities, allowing its incorporation into food products at specified levels .
Therapeutic Applications
Research indicates that this compound may have therapeutic potential due to its immunomodulatory effects. It has been studied for its ability to enhance the immune response and potentially mitigate inflammatory conditions.
- Case Study : In a clinical trial assessing immune responses in infants consuming formulas supplemented with human milk oligosaccharides (HMOs), including this disaccharide, researchers found improved immune markers compared to control groups .
Data Tables
Mechanism of Action
The mechanism of action of 2-O-alpha-D-glucopyranosyl-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. Glycosyltransferases catalyze the formation of the glycosidic bond, while glycosidases can hydrolyze it. The compound can modulate various biochemical pathways by altering glycosylation patterns on proteins and lipids .
Comparison with Similar Compounds
Structural Variations in Linkage Position and Substituents
The table below highlights key structural differences between 2-O-α-D-Glucopyranosyl-D-Galactopyranose and related disaccharides:
Key Observations:
- Linkage Position : The α-(1→2) bond in the target compound is less common than β-(1→4) (e.g., lactose) or α-(1→6) linkages, which are prevalent in storage polysaccharides like starch .
- Functional Groups: The presence of acetamido (e.g., 2-Acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-glucopyranose) or fucosyl groups (e.g., 4-O-[2-O-(α-D-Fucosyl)-β-D-galactopyranosyl]-D-glucopyranose) alters solubility and biological recognition .
Physicochemical Properties
| Property | 2-O-α-D-Glucopyranosyl-D-Galactopyranose | 4-O-β-D-Galactopyranosyl-D-glucopyranose |
|---|---|---|
| Solubility in Water | Moderate | High |
| Thermal Stability (°C) | Decomposes at 180 | Stable up to 200 |
| Specific Rotation ([α]D) | +75° | +55° |
| Source | Synthetic | Natural (lactose derivative) |
Data adapted from .
Biological Activity
2-O-alpha-D-glucopyranosyl-D-galactopyranose (Glcα(1→2)Gal) is a disaccharide that has garnered attention for its potential biological activities and applications in various fields, including immunology and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its glycosidic bond between glucose and galactose, specifically an α-(1→2) linkage. Its molecular formula is C12H22O11, and it exhibits properties typical of glycosides, including solubility in water and reactivity with various enzymes.
Immunomodulatory Effects
Research has indicated that this compound may have immunomodulatory properties. For instance, a study explored its ability to raise antibodies against related glycosides, suggesting that it could play a role in immune response modulation. The coupling of this disaccharide with bovine serum albumin (BSA) was employed to investigate antibody production, demonstrating its potential as an immunogenic compound .
Enzymatic Activity
Studies have demonstrated that enzymes such as glycoside hydrolases can hydrolyze glycosidic bonds in compounds like this compound. For example, the enzyme Bsel_2816 from Bacillus selenitireducens has been shown to exhibit significant hydrolytic activity on related α-glucosides, which could be relevant for understanding the metabolism of this disaccharide .
Synthesis and Characterization
The synthesis of this compound has been achieved through various chemical methods, often involving glycosylation reactions. For example, using N-iodosuccinimide (NIS) as an activator has been reported to yield high yields of the α-anomer during synthesis . Characterization techniques such as NMR spectroscopy provide insights into the structural integrity and purity of synthesized compounds.
Data Table: Summary of Biological Activities
Case Studies
- Immunogenic Potential : A study investigated the immunogenic properties of this compound by coupling it with BSA. The results indicated a significant antibody response in animal models, suggesting its potential use in vaccine development .
- Enzymatic Hydrolysis : Research on the enzyme Bsel_2816 revealed its capability to hydrolyze various α-glucosides efficiently. This finding is crucial for understanding the metabolic pathways involving this compound and its derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 2-O-α-D-glucopyranosyl-D-galactopyranose, and how are protecting groups utilized in its synthesis?
- Methodological Answer : Synthesis typically involves glycosylation reactions, where hydroxyl groups are temporarily protected to ensure regioselectivity. For example:
- Step 1 : Protect reactive hydroxyl groups on D-galactopyranose using acetyl or benzoyl groups to prevent unwanted side reactions .
- Step 2 : Activate the glucopyranosyl donor (e.g., trichloroacetimidate derivatives) for coupling with the galactopyranose acceptor .
- Step 3 : Deprotect using mild bases (e.g., sodium methoxide) to restore hydroxyl groups post-glycosylation .
Q. How is the structure of 2-O-α-D-glucopyranosyl-D-galactopyranose validated in synthetic studies?
- Methodological Answer : Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : Assign anomeric proton signals (δ 4.5–5.5 ppm for α-linkages; δ 4.3–4.7 ppm for β-linkages) to confirm glycosidic bond stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular mass (e.g., m/z 341.1 for the disaccharide core) .
- X-ray Crystallography : Resolves absolute configuration and glycosidic bond angles in crystalline forms .
Advanced Research Questions
Q. What experimental challenges arise in studying carbohydrate-protein interactions involving 2-O-α-D-glucopyranosyl-D-galactopyranose?
- Methodological Answer : Key challenges include:
- Binding Specificity : Use competitive inhibition assays with structural analogs (e.g., 4-nitrophenyl glycosides) to distinguish between α-L-fucosidases and α-D-galactosidases .
- Low Affinity : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure weak interactions (KD values in µM–mM range) .
- Enzyme Isoforms : Perform kinetic assays across isoforms (e.g., recombinant vs. native enzymes) to resolve activity discrepancies .
Q. How can researchers resolve contradictions in kinetic data for glycosidases using 2-O-α-D-glucopyranosyl-D-galactopyranose as a substrate?
- Methodological Answer : Contradictions often stem from:
- pH Dependence : Optimize assay buffers (e.g., citrate-phosphate for pH 4.5–6.5) to match enzyme active-site environments .
- Substrate Purity : Validate compound purity via HPLC (>95%) to exclude contaminants affecting kinetic parameters .
- Data Normalization : Use internal standards (e.g., 4-methylumbelliferyl glycosides) to normalize fluorescence or absorbance readouts .
Q. What strategies enhance the stability of 2-O-α-D-glucopyranosyl-D-galactopyranose in biosensor applications?
- Methodological Answer : Stabilization approaches include:
- Chemical Modification : Introduce methyl or acetyl groups at non-reactive hydroxyls to reduce hydrolysis .
- Immobilization : Covalently attach the compound to gold nanoparticles or graphene oxide surfaces to limit aqueous degradation .
- Lyophilization : Store the compound in lyophilized form at -80°C to prolong shelf life .
Key Considerations for Advanced Studies
- Nomenclature Conflicts : Avoid non-scientific abbreviations (e.g., "2'-FL") in publications; use IUPAC names for clarity .
- Data Reproducibility : Standardize enzyme sources (e.g., recombinant expression systems) to minimize batch variability .
- Interdisciplinary Tools : Combine molecular dynamics simulations with experimental data to model carbohydrate-protein binding dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
